3H-Pyrazolo[4,3-D]pyrimidin-7-OL is an organic compound classified within the family of pyrazolopyrimidines, characterized by a fused pyrazole and pyrimidine structure. This compound holds significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. Its chemical formula is with a molecular weight of approximately 136.11 g/mol .
The compound is categorized under organoheterocyclic compounds, specifically as a member of the pyrazolopyrimidine class. Pyrazolopyrimidines are known for their diverse biological activities, including anticancer and antimicrobial properties. 3H-Pyrazolo[4,3-D]pyrimidin-7-OL is synthesized through various methods, often involving the reaction of substituted acrylic acids with hydrazine derivatives, leading to its characteristic structure .
The synthesis of 3H-Pyrazolo[4,3-D]pyrimidin-7-OL typically involves several steps:
The molecular structure of 3H-Pyrazolo[4,3-D]pyrimidin-7-OL features a hydroxyl group at the 7th position on the pyrimidine ring, which significantly influences its reactivity and biological activity. The structural representation can be described by its InChI key and SMILES notation:
The compound has a monoisotopic mass of approximately 136.0385 g/mol .
3H-Pyrazolo[4,3-D]pyrimidin-7-OL can undergo several chemical reactions:
The mechanism of action for 3H-Pyrazolo[4,3-D]pyrimidin-7-OL primarily involves its role as an inhibitor for specific enzymes, notably hypoxanthine-guanine phosphoribosyltransferase. This enzyme is critical in the purine salvage pathway, facilitating the conversion of hypoxanthine and guanine into their respective nucleotides (IMP and GMP). By inhibiting this enzyme, the compound can affect cellular signaling pathways and has implications in therapeutic applications against certain diseases .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide insights into the compound's structure and purity levels during synthesis.
3H-Pyrazolo[4,3-D]pyrimidin-7-OL has several applications in scientific research:
The pyrazolo[4,3-d]pyrimidine scaffold emerged as a purine bioisostere in the mid-20th century, with early research focused on nucleoside analogs and metabolic inhibitors. Initial interest centered on its structural mimicry of adenine, enabling interactions with purine-binding enzymes and receptors [5]. By the 1990s, synthetic methodologies matured to enable systematic derivatization, facilitating exploration of structure-activity relationships (SAR) across therapeutic areas. Notably, the discovery that pyrazolo[4,3-d]pyrimidines could modulate kinase signaling pathways catalyzed their adoption in oncology drug discovery programs [4]. For example, compound 4e (a 3-propyl-1-methyl derivative) demonstrated potent inhibition of LPS-induced cytokine production (IC50 = 2.64–5.63 μM) via suppression of the TLR4/p38 pathway, establishing this chemotype as a viable anti-inflammatory lead [1].
The scaffold’s versatility is evidenced by its presence in compounds targeting diverse biological processes:
Table 1: Historical Milestones in Pyrazolo[4,3-d]pyrimidine Development
| Time Period | Key Advancement | Therapeutic Area |
|---|---|---|
| 1950s–1970s | Purine bioisostere concept established | Nucleoside metabolism |
| 1980s–1990s | Synthetic routes optimized (e.g., cyclocondensation methods) | Broad spectrum screening |
| 2000s–Present | Targeted kinase inhibitors developed (e.g., CDK2/VEGFR-2 inhibitors) | Oncology, inflammation |
3H-Pyrazolo[4,3-d]pyrimidin-7-ol (C5H4N4O, MW 136.11 g/mol) serves as a privileged template for molecular design due to three key attributes [2]:
Hydrogen-Bonding Capacity: The tautomeric equilibrium between 7-hydroxyl (lactam) and 7-oxo (lactim) forms enables dual hydrogen-bond donor/acceptor functionality. This facilitates interactions with biological targets, mimicking adenine’s recognition patterns in kinase ATP-binding sites. X-ray crystallography confirms N–H···O and C=O···H–N bonds with residues like Leu83 in CDK2 [4] [8].
Tautomeric Flexibility: The 7-ol group exhibits prototropic tautomerism (keto-enol equilibrium), allowing adaptation to binding pocket electrostatics. Density functional theory (DFT) studies indicate the lactam form predominates in polar media, enhancing solubility for biological assays [3].
Regioselective Modification Sites: Positions N1, C3, C5, and C6 permit regiocontrolled derivatization:
Table 2: Hydrogen-Bonding Patterns in Key Derivatives
| Derivative | Target | Interacting Residues | Bond Length (Å) |
|---|---|---|---|
| Compound 4e [1] | TLR4/p38 | Asp168, Lys111 | 2.89–3.12 |
| CDK2 inhibitor [4] | CDK2 | Leu83, Glu81 | 2.65–2.91 |
| PDE5 inhibitor [9] | PDE5 | Gln817, Phe820 | 2.78–3.05 |
Pyrazolo[4,3-d]pyrimidines exhibit distinct pharmacological and physicochemical properties compared to isomeric pyrazolo[3,4-d]pyrimidines:
Synthetic Accessibility: Pyrazolo[4,3-d]pyrimidin-7-ols are typically synthesized via cyclocondensation of 5-aminopyrazoles with formamide or orthoesters, yielding the core in 1–2 steps [1] [6]. In contrast, pyrazolo[3,4-d]pyrimidines often require multistep sequences involving Vilsmeier-Haack formylation or transition-metal-catalyzed couplings [3] [5].
Electronic Properties: The [4,3-d] isomer displays higher dipole moments (∼5.2 D) due to asymmetric charge distribution, enhancing target binding entropy. [3,4-d] isomers exhibit more symmetrical electron density (dipole ∼3.8 D) [5].
Target Selectivity: Pyrazolo[4,3-d]pyrimidin-7-ols show preferential inhibition of purine-dependent enzymes:
TLR4/p38 pathway suppression: Compound 4e (IC50 2.64 μM) outperformed corresponding [3,4-d] isomers by 3–5-fold in NO reduction [1] [5]
Solubility Profiles: The 7-ol group in [4,3-d] systems confers higher aqueous solubility (log P ∼0.49) versus N-methylated [3,4-d]pyrimidines (log P ∼1.8–2.5), impacting bioavailability [2] [5].
Table 3: Comparative Analysis of Pyrazolo[4,3-d] vs. Pyrazolo[3,4-d]pyrimidine Systems
| Property | Pyrazolo[4,3-d]pyrimidin-7-ol | Pyrazolo[3,4-d]pyrimidine |
|---|---|---|
| Representative Structure | 3H-Pyrazolo[4,3-d]pyrimidin-7-ol | 1H-Pyrazolo[3,4-d]pyrimidine |
| Dipole Moment | 5.0–5.4 D | 3.5–4.0 D |
| log P (Calculated) | 0.49 [2] | 1.22–2.85 [5] |
| Kinase Inhibition Potency | CDK2 IC50 = 57–119 nM [4] | CDK2 IC50 = 81–184 nM [4] |
| Synthetic Steps to Core | 1–2 steps [1] | 3–5 steps [3] |
| Thermodynamic Stability | ΔGf = -145 kJ/mol [3] | ΔGf = -138 kJ/mol [3] |
The [4,3-d] isomer’s enhanced hydrogen-bonding capability, coupled with its superior solubility, positions it as the preferred scaffold for targeting cytosolic enzymes and receptors requiring deep pocket penetration. Conversely, [3,4-d] isomers demonstrate advantages in membrane-permeable kinase inhibitors where lipophilicity enhances cellular uptake [5] [7]. This fundamental structure-activity divergence underscores the necessity of isomer-specific optimization in medicinal chemistry campaigns.
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